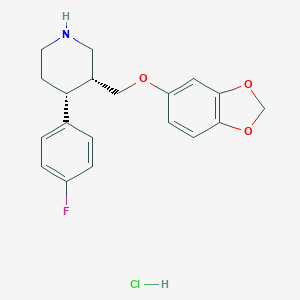

![molecular formula C9H8N2O2 B169822 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-50-5](/img/structure/B169822.png)

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

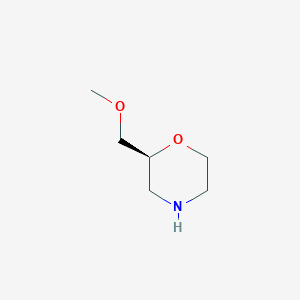

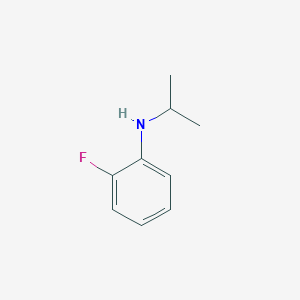

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3, making it an attractive strategy for cancer therapy .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 176.058577502 g/mol and the monoisotopic mass is also 176.058577502 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde are not detailed in the retrieved sources .Physical And Chemical Properties Analysis

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a topological polar surface area of 55 Ų . The complexity of the compound is computed to be 198 .Wissenschaftliche Forschungsanwendungen

Application 1: Cancer Therapy

- Scientific Field : Oncology

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application/Experimental Procedures : The specific derivative compound 4h was found to exhibit potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Results/Outcomes : The FGFR1–4 IC50 values of compound 4h were 7, 9, 25, and 712 nM, respectively . This suggests that 4h could be a promising lead compound for further optimization .

Application 2: Modulation of 5-HT1B Receptors

- Scientific Field : Neuroscience

- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to modulate 5-HT1B receptors, which are known to influence psychostimulant reward and incentive motivation in rodents .

- Methods of Application/Experimental Procedures : The specific derivative compound CP94253 was used as a 5-HT1B receptor agonist in a study investigating the effects of this compound on the acquisition and expression of methamphetamine conditioned place preference (CPP) in C57BL/6 male mice .

- Results/Outcomes : The study did not provide specific quantitative data or statistical analyses in the snippet. For more detailed results, I recommend consulting the original research article .

Application 3: Scientific Research Use Only

- Scientific Field : General Research

- Summary of the Application : The compound “5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde” is available for scientific research use only . It is not intended for medical, clinical diagnosis or treatment, food and cosmetics, etc .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not provided in the snippet . For safety and health, it is recommended to wear laboratory clothes, disposable gloves and masks when handling the compound .

- Results/Outcomes : The specific results or outcomes obtained from the use of this compound in scientific research were not provided in the snippet .

Safety And Hazards

Zukünftige Richtungen

The future directions for the research and development of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Additionally, their potential as immunomodulators targeting JAK3 could be explored further .

Eigenschaften

IUPAC Name |

5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYWKVXCWDXHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570886 |

Source

|

| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |

CAS RN |

17288-50-5 |

Source

|

| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)